Home > Products > Screening Compounds P71379 > N-piperidine Ibrutinib hydrochloride
N-piperidine Ibrutinib hydrochloride - 2231747-18-3

N-piperidine Ibrutinib hydrochloride

Catalog Number: EVT-3165636
CAS Number: 2231747-18-3
Molecular Formula: C22H23ClN6O
Molecular Weight: 422.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-piperidine Ibrutinib hydrochloride is synthesized from Ibrutinib, which is an established treatment for certain types of blood cancers. The compound's molecular formula is C22H23ClN6OC_{22}H_{23}ClN_{6}O with a molecular weight of 422.91 g/mol. It is classified under small molecule inhibitors and is recognized for its ability to modulate protein interactions within the cell signaling pathways associated with B-cell malignancies .

Synthesis Analysis

The synthesis of N-piperidine Ibrutinib hydrochloride involves several steps that modify the original Ibrutinib structure to introduce the piperidine moiety.

Synthesis Methodology

  1. Starting Material: The process begins with Ibrutinib as the primary starting material.
  2. Reagents and Conditions: Various reagents are employed to facilitate the introduction of the piperidine group. Commonly used reagents include bases such as sodium hydride or potassium carbonate, and solvents like dimethyl sulfoxide or acetonitrile.
  3. Reaction Conditions: The reactions typically occur under reflux conditions, allowing for sufficient energy input to promote the necessary transformations.
  4. Purification: After completion, the product is purified using techniques such as column chromatography or recrystallization to obtain N-piperidine Ibrutinib hydrochloride in high purity .
Molecular Structure Analysis

The molecular structure of N-piperidine Ibrutinib hydrochloride features a piperidine ring integrated into the Ibrutinib framework, enhancing its binding affinity and specificity for Bruton’s tyrosine kinase.

Structural Characteristics

  • Molecular Formula: C22H23ClN6OC_{22}H_{23}ClN_{6}O
  • Molecular Weight: 422.91 g/mol
  • Structural Features: The compound contains a chloro group and multiple nitrogen atoms, contributing to its pharmacological activity.
  • 3D Structure: The spatial arrangement allows for effective interaction with the target enzyme, facilitating its role as an inhibitor .
Chemical Reactions Analysis

N-piperidine Ibrutinib hydrochloride undergoes various chemical reactions that are crucial for its functionality as a Bruton’s tyrosine kinase inhibitor.

Key Reactions

  1. Binding Interactions: The compound exhibits reversible binding with Bruton’s tyrosine kinase, which is essential for its inhibitory action.
  2. Degradation Pathways: Under certain conditions, N-piperidine Ibrutinib hydrochloride may undergo hydrolysis or oxidation, affecting its stability and efficacy.
  3. Synthesis of PROTACs: It serves as a ligand in synthesizing proteolysis-targeting chimeras (PROTACs), which enhance targeted degradation of proteins involved in cancer .
Mechanism of Action

The mechanism of action of N-piperidine Ibrutinib hydrochloride primarily involves the inhibition of Bruton’s tyrosine kinase.

Mechanistic Insights

  • Inhibition Pathway: By binding to Bruton’s tyrosine kinase, N-piperidine Ibrutinib hydrochloride prevents the phosphorylation of downstream signaling molecules, disrupting pathways that promote cell proliferation and survival in malignant B-cells.
  • Selectivity: The compound shows selectivity towards wild-type and mutant forms (C481S) of Bruton’s tyrosine kinase, making it a valuable tool in targeted therapy .
Physical and Chemical Properties Analysis

N-piperidine Ibrutinib hydrochloride possesses several physical and chemical properties that are significant for its application in research.

Applications

N-piperidine Ibrutinib hydrochloride has significant applications primarily in biomedical research.

Research Applications

Introduction to N-Piperidine Ibrutinib Hydrochloride in Targeted Covalent Inhibition

Nomenclature and Structural Derivation from Ibrutinib Core Scaffold

Chemical Identity: N-Piperidine Ibrutinib hydrochloride (CAS 2231747-18-3; IUPAC name: 3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine hydrochloride) is a structurally optimized derivative of the first-generation Bruton’s tyrosine kinase (BTK) inhibitor Ibrutinib [1] [9]. Its molecular formula is C₂₂H₂₃ClN₆O, with a molecular weight of 422.91 g/mol. The compound is characterized by a white to off-white solid appearance and exhibits high solubility in dimethyl sulfoxide (DMSO; ~100 mg/mL) and water (~85 mg/mL) [4] [7].

Structural Evolution: The molecule retains Ibrutinib’s pharmacologically critical 4-aminopyrazolopyrimidine core, which facilitates hydrogen bonding with BTK’s hinge region residues (e.g., Met477). However, it replaces Ibrutinib’s acrylamide warhead—designed for covalent bonding with Cys481—with a piperidine moiety linked to the pyrazolopyrimidine scaffold’s N1 position. This modification eliminates covalent binding capacity while preserving affinity for BTK’s ATP-binding pocket [1] [10].

Table 1: Structural Comparison of Ibrutinib and N-Piperidine Ibrutinib Hydrochloride

FeatureIbrutinibN-Piperidine Ibrutinib HCl
Core Scaffold4-Aminopyrazolopyrimidine4-Aminopyrazolopyrimidine
C481-Binding GroupAcrylamide (covalent)Piperidine (non-covalent)
BTK Inhibition MechanismIrreversibleReversible
Key PharmacophoreMichael acceptorTertiary nitrogen (hydrogen bonding)
SolubilityLow aqueous solubilityHigh aqueous solubility (~85 mg/mL)

Historical Development of BTK Inhibitors and Emergence of Covalent Derivatives

BTK Inhibition Timeline: BTK inhibitors evolved from early non-selective kinase blockers to covalent (e.g., Ibrutinib, Acalabrutinib) and non-covalent agents. Ibrutinib’s 2013 FDA approval revolutionized B-cell malignancy treatment but faced limitations due to acquired resistance—primarily the C481S mutation, which prevents covalent bonding [9] [10]. This spurred efforts to develop reversible inhibitors effective against both wild-type and mutant BTK.

Role of N-Piperidine Ibrutinib: As a direct Ibrutinib derivative, N-piperidine Ibrutinib hydrochloride emerged to address C481S-mediated resistance. Biochemical assays confirm its dual potency:

  • IC₅₀ = 51.0 nM against wild-type BTK
  • IC₅₀ = 30.7 nM against C481S BTK [1] [4] [6]Its reversible mechanism relies on competitive ATP displacement rather than cysteine engagement, circumventing the mutation’s steric and electronic constraints [9].

Table 2: Evolution of Key BTK Inhibitors

GenerationCompound ClassRepresentative AgentsKey AdvancementLimitation
FirstCovalent IrreversibleIbrutinibHigh target occupancyC481S resistance
SecondCovalent IrreversibleAcalabrutinibImproved selectivityPartial C481S vulnerability
ThirdReversible Non-covalentN-Piperidine IbrutinibActivity against C481S mutantRequires PROTAC integration

Rationale for Piperidine Substitution in BTK Ligand Optimization

Mechanistic Advantages: The piperidine group confers three critical properties:

  • Reversible Binding Dynamics: The piperidine’s tertiary nitrogen forms hydrogen bonds with BTK’s Thr474 and Glu475, stabilizing the kinase-inactive conformation without covalent bonding. This enables inhibition of both wild-type and C481S-mutated BTK [1] [10].
  • Enhanced Solubility: Protonation of the piperidine nitrogen under physiological conditions improves water solubility (>50 mg/mL), facilitating in vitro assay reproducibility and pharmacokinetic optimization [4] [7].
  • Synthetic Versatility: The piperidine nitrogen serves as a conjugation point for proteolysis-targeting chimera (PROTAC) design. This allows N-piperidine Ibrutinib to act as a "warhead" in bifunctional degraders like SJF620 (DC₅₀ = 7.9 nM against BTK) [1] [3] [9].

Structural Basis for Selectivity: Molecular modeling reveals that the piperidine moiety orients the pyrazolopyrimidine core deep into BTK’s hydrophobic pocket (near Phe540 and Leu408), while its planar phenoxyphenyl group occupies the solvent-exposed region. This configuration minimizes off-target kinase binding [10].

PROTAC Applications: As a BTK ligand, N-piperidine Ibrutinib hydrochloride enables synthesis of high-efficiency degraders:

  • SJF620: Composed of N-piperidine Ibrutinib linked to cereblon (CRBN) ligand. Degrades BTK at DC₅₀ = 7.9 nM [1] [3].
  • SJF638/678/608: Exhibit DC₅₀ values of 374, 162, and 8.3 nM, respectively [1].

Properties

CAS Number

2231747-18-3

Product Name

N-piperidine Ibrutinib hydrochloride

IUPAC Name

3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride

Molecular Formula

C22H23ClN6O

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16;/h1-9,14,16,24H,10-13H2,(H2,23,25,26);1H

InChI Key

ORBFZIXZKIUECG-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

Canonical SMILES

C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.